molecular formula C7H6ClNO2S B215128 [(2-Chloro-3-pyridinyl)sulfanyl]acetic acid

[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid

Cat. No. B215128
M. Wt: 203.65 g/mol
InChI Key: REAJFILEULHKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid, also known as CPAA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. CPAA is a thiol-containing compound that is synthesized through a multistep process, and its mechanism of action is still not fully understood.

Scientific Research Applications

[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its potential as an antitumor agent, as well as its ability to inhibit the growth of bacteria and viruses. In agriculture, this compound has been investigated for its potential as a herbicide and fungicide. In industry, this compound has been studied for its potential as a corrosion inhibitor and as a component in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of [(2-Chloro-3-pyridinyl)sulfanyl]acetic acid is still not fully understood, but it is believed to involve the thiol group in the molecule. The thiol group is known to be reactive towards various biological molecules, including proteins and nucleic acids, and may play a role in the observed biological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the system being studied. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through a variety of mechanisms. In bacteria and viruses, this compound has been shown to inhibit growth and replication. In plants, this compound has been shown to inhibit photosynthesis and other metabolic processes.

Advantages and Limitations for Lab Experiments

[(2-Chloro-3-pyridinyl)sulfanyl]acetic acid has several advantages for use in lab experiments, including its relatively simple synthesis and high purity. However, it also has some limitations, including its low solubility in water and its reactivity towards biological molecules, which can make it difficult to study in certain systems.

Future Directions

There are several future directions for research on [(2-Chloro-3-pyridinyl)sulfanyl]acetic acid, including further investigation of its mechanism of action, exploration of its potential as a therapeutic agent in cancer and infectious diseases, and development of more efficient synthesis methods. Additionally, this compound's potential as a herbicide and fungicide in agriculture deserves further investigation. Overall, this compound is a promising compound with a wide range of potential applications, and continued research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of [(2-Chloro-3-pyridinyl)sulfanyl]acetic acid involves several steps, starting with the reaction of 2-chloro-3-pyridinecarboxaldehyde with thiourea to form the corresponding thiosemicarbazide. This intermediate is then treated with chloroacetic acid to form this compound. The yield of this process is typically around 50%, and the purity of the final product can be improved through recrystallization.

properties

Molecular Formula

C7H6ClNO2S

Molecular Weight

203.65 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)sulfanylacetic acid

InChI

InChI=1S/C7H6ClNO2S/c8-7-5(2-1-3-9-7)12-4-6(10)11/h1-3H,4H2,(H,10,11)

InChI Key

REAJFILEULHKNI-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)SCC(=O)O

Canonical SMILES

C1=CC(=C(N=C1)Cl)SCC(=O)O

Origin of Product

United States

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